molecular formula C11H8N6 B11882732 3-(1,3,5-Triazin-2-yl)-1,8-naphthyridin-2-amine CAS No. 60467-89-2

3-(1,3,5-Triazin-2-yl)-1,8-naphthyridin-2-amine

Cat. No.: B11882732
CAS No.: 60467-89-2
M. Wt: 224.22 g/mol
InChI Key: QEQWLGBCGUHEMX-UHFFFAOYSA-N
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Description

3-(1,3,5-Triazin-2-yl)-1,8-naphthyridin-2-amine is a heterocyclic compound that combines the structural features of both triazine and naphthyridine. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both triazine and naphthyridine moieties in its structure imparts unique chemical and physical properties, making it a versatile compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,5-Triazin-2-yl)-1,8-naphthyridin-2-amine typically involves the nucleophilic substitution reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 2-amino-1,8-naphthyridine. The reaction is carried out in a suitable solvent such as dioxane or dichloroethane, in the presence of a base like sodium carbonate, under reflux conditions . The reaction proceeds through the displacement of chlorine atoms in cyanuric chloride by the amino group of 2-amino-1,8-naphthyridine, resulting in the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using microwave irradiation, which significantly reduces the reaction time and improves the yield and purity of the product . The use of microwave-assisted synthesis has been shown to enhance the thermal stability and physicochemical properties of the resulting compound.

Chemical Reactions Analysis

Types of Reactions

3-(1,3,5-Triazin-2-yl)-1,8-naphthyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Triazines: Products formed by the replacement of chlorine atoms in the triazine ring with various nucleophiles.

    Schiff Bases: Products formed by the condensation of the compound with aldehydes or ketones.

Scientific Research Applications

3-(1,3,5-Triazin-2-yl)-1,8-naphthyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3,5-Triazin-2-yl)-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3,5-Triazin-2-yl)-1,8-naphthyridin-2-amine is unique due to the combination of the triazine and naphthyridine moieties in a single molecule. This structural feature imparts a distinct set of chemical and physical properties, making it more versatile and effective in various applications compared to its individual components.

Properties

CAS No.

60467-89-2

Molecular Formula

C11H8N6

Molecular Weight

224.22 g/mol

IUPAC Name

3-(1,3,5-triazin-2-yl)-1,8-naphthyridin-2-amine

InChI

InChI=1S/C11H8N6/c12-9-8(11-15-5-13-6-16-11)4-7-2-1-3-14-10(7)17-9/h1-6H,(H2,12,14,17)

InChI Key

QEQWLGBCGUHEMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)N)C3=NC=NC=N3

Origin of Product

United States

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